2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane
Description
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O9/c1-19-3-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-4-20-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKZPBCWTDFVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180652 | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25990-94-7 | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17,20,23,26-nonaoxaheptacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization of 2,5,8,11,14,17,20,23,26 Nonaoxaheptacosane
Spectroscopic Techniques for Structural and Microstructural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2,5,8,11,14,17,20,23,26-nonaoxaheptacosane, providing detailed information on its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Given its structure as a methyl-terminated polyethylene (B3416737) glycol chain, specific resonances are expected in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
In ¹H NMR spectroscopy, the terminal methoxy (B1213986) groups (CH₃-O-) would typically produce a sharp singlet. The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) would give rise to a complex multiplet or a prominent singlet, depending on the solvent and resolution. researchgate.netnih.govrsc.orgnih.gov The integration of these signals allows for the confirmation of the chain length and the nature of the end-groups. For high molecular weight polymers, ¹³C satellite peaks may be observed in ¹H NMR spectra due to the natural abundance of ¹³C, which can sometimes be mistaken for impurities if not correctly identified. nih.gov
¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbon atoms of the terminal methoxy groups and the repeating ethylene oxide units. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous assignment of the spectral peaks.
Table 1: Expected NMR Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Terminal CH₃- | ~3.3 | Singlet |
| ¹H | Backbone -O-CH₂-CH₂-O- | ~3.6 | Singlet/Multiplet |
| ¹³C | Terminal CH₃- | ~59 | Quartet |
| ¹³C | Backbone -O-CH₂-CH₂-O- | ~70 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are dominated by vibrations of the polyether backbone.
FTIR spectroscopy of poly(ethylene glycol) ethers typically shows a very strong C-O-C stretching band, which is a characteristic feature of these compounds. acs.org Other significant absorptions include CH₂ stretching and bending vibrations. bas.bg Changes in the crystalline state of the polymer can be reflected in the FTIR spectrum. bas.bg
Raman spectroscopy provides complementary information, particularly for the C-C backbone stretching and various bending modes. bas.bg Low-frequency Raman scattering can be used to study the longitudinal acoustic mode, which is related to the chain length and conformation.
Table 2: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 2950-2850 | C-H stretching | FTIR, Raman |
| 1470-1440 | CH₂ scissoring | FTIR, Raman |
| 1360-1340 | CH₂ wagging | FTIR |
| 1290-1240 | CH₂ twisting | FTIR |
| 1150-1080 | C-O-C stretching | FTIR, Raman |
| 960-840 | CH₂ rocking | FTIR |
| 550-500 | C-O-C bending | Raman |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Mass Spectrometry for Molecular Adduct and Fragment Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. Due to the polar nature of polyethers, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used.
In ESI-MS, polyethers readily form adducts with cations like Na⁺, K⁺, or NH₄⁺. The resulting mass spectrum will show a series of peaks corresponding to [M+Na]⁺, [M+K]⁺, etc., where M is the molecular weight of the oligomer. pharmtech.comnih.gov The mass difference between adjacent peaks in the oligomer distribution corresponds to the mass of the repeating ethylene oxide unit (44.03 Da).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. The primary fragmentation pathway for poly(ethylene glycol) ethers involves cleavage of the C-O and C-C bonds of the backbone, leading to a characteristic series of fragment ions separated by 44 Da. globethesis.com
Chromatographic and Thermal Analysis for Polyether Systems
Chromatographic and thermal analysis techniques are crucial for characterizing the molecular weight distribution and thermal properties of polyether systems like this compound.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Studies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (MWD) of polymers. chromatographyonline.comlcms.cz For a discrete compound like this compound, GPC/SEC would be expected to show a single, sharp peak, confirming its monodisperse nature.
The choice of mobile phase is critical for the analysis of polyethylene glycols and their ethers, with tetrahydrofuran (B95107) (THF) and water being common eluents. chromatographyonline.com The retention time of the compound is related to its hydrodynamic volume, which allows for the determination of its molecular weight by calibrating the system with known standards. The polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be very close to 1.0 for a pure, monodisperse compound.
Thermal Analysis for Polyether Characterization: Differential Scanning Calorimetry and Thermogravimetric Applications
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as melting point, glass transition temperature, and thermal stability. advanced-emc.comnetzsch.commt.com
DSC measures the heat flow into or out of a sample as a function of temperature. For a polyether of this size, a distinct melting endotherm would be expected. The melting point of poly(ethylene glycol)s increases with molecular weight. researchgate.net A glass transition may also be observable at lower temperatures.
TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability and decomposition profile of the compound. Poly(ethylene glycol) ethers typically exhibit good thermal stability, with decomposition occurring at elevated temperatures in an inert atmosphere. researchgate.net The TGA curve would show a single-step or multi-step weight loss corresponding to the degradation of the polymer chain.
Table 3: Expected Thermal Properties for this compound
| Property | Technique | Expected Value/Range |
|---|---|---|
| Melting Temperature (Tm) | DSC | Increases with molecular weight researchgate.net |
| Glass Transition Temperature (Tg) | DSC | Below room temperature |
| Decomposition Temperature (Td) | TGA | Typically > 200 °C researchgate.net |
Note: Specific values are dependent on experimental conditions such as heating rate and atmosphere.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Property Assessment
Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. ctherm.com In this test, a sinusoidal stress is applied to a sample, and the resulting strain is measured. ctherm.com For a polyether like this compound, which can be a liquid or a waxy solid depending on temperature, DMA provides critical information on its glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').
The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. The loss modulus (E'') signifies the viscous response, or the material's capacity to dissipate energy as heat. tainstruments.com The ratio of these two moduli (E''/E') is the tangent delta (tan δ) , which is a measure of the material's damping properties. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg), a critical parameter for polymer applications. researchgate.netmdpi.com
While specific DMA data for pure this compound is not extensively published, studies on similar polyethylene glycol (PEG) systems demonstrate the utility of this technique. For instance, research on PEG-based hydrogels and composites shows how viscoelastic properties are influenced by polymer concentration, molecular weight, and the presence of fillers. nih.gov In such systems, increasing polymer concentration or crosslink density typically leads to a higher storage modulus. nih.govnih.gov DMA is particularly sensitive to the Tg, which can be difficult to resolve by other methods like DSC, especially in composite materials. tainstruments.com
Table 1: Representative DMA Findings for Polyethylene Glycol (PEG) Based Systems This table presents illustrative data from studies on PEG systems to demonstrate the type of information obtained from DMA.
| Material System | Storage Modulus (E') | Tan δ Peak (Tg) | Key Finding |
| Epoxy with 10 wt% PEG-1000 | ~2500 MPa (glassy state) | ~75°C | PEG acts as a toughening agent, improving mechanical properties. researchgate.net |
| PEGDA Hydrogel (10% w/v) | ~10 kPa | Not specified | Storage modulus increases with higher polymer concentration. nih.gov |
| PEGDA Hydrogel (30% w/w, 508 Mn) | ~3.50 MPa (Tensile Modulus) | Not specified | Modulus is highly dependent on PEG molecular weight and concentration. nih.gov |
| Polyurethane with Phosphorus Polyol | 719 - 1398 MPa | 45 - 55°C | The storage modulus increases significantly with the addition of phosphorus-containing polyol. mdpi.com |
Advanced Microscopy and Surface Probes
Advanced microscopy techniques are essential for characterizing the morphology, topography, and interfacial properties of materials at the micro- and nanoscale.
Atomic Force Microscopy (AFM) for Morphological and Interfacial Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. oxinst.com It can be used to study the morphology of thin films of this compound, providing quantitative data on surface roughness and film uniformity. mdpi.comacs.org Studies on analogous polyethylene glycol (PEG) films show that AFM can reveal how the polymer organizes on different substrates. For example, PEG films spin-coated on hydrophobic substrates tend to form globular, less uniform structures, while on hydrophilic substrates, they can form flatter, more continuous layers. mdpi.com
AFM is also employed to investigate interfacial phenomena. The interaction forces between the AFM tip and the sample surface can be measured to probe local mechanical properties like adhesion and elasticity. This is particularly relevant for understanding how this polyether interacts with other surfaces in composite materials or biomedical devices.
Table 2: Representative AFM Roughness Data for PEG-Based Films This table shows typical surface roughness values for thin films of PEG on various substrates, illustrating the data obtainable via AFM analysis.
| Polymer Film | Substrate | Roughness (RMS or Average) | Observation |
| PEG (Mn 2050 g/mol ) | Gold (Au) | Not specified, but low | Forms thin, crystalline films. mdpi.com |
| PEG (Mn 2050 g/mol ) | Hydrophobic (Au-CH₃) | Higher than on hydrophilic | Forms globular aggregates due to repulsive forces. mdpi.com |
| PEGDA Hydrogel (5%) | Glass | ~500 nm range | Reveals a uniform and flat surface at the microscale. uakron.edu |
| Sodium Caseinate/Chitosan with MSN-OEO | Not specified | Ra: 13.9 nm, Rq: 17.5 nm | AFM quantifies changes in surface texture upon adding nanoparticles. researchgate.net |
Ra = Arithmetic Average Roughness, Rq = Root Mean Square Roughness
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. It provides valuable information about surface topography, composition, and morphology over a much larger area than AFM. For a compound like this compound, SEM would be instrumental in characterizing its solid-state form or its structure within a composite material.
For example, SEM studies on materials incorporating polyethylene glycol (PEG) have shown its utility in visualizing the morphology of microparticles, nanofibers, and polymer electrolyte membranes. researchgate.netresearchgate.netekb.eg The appearance of the surface, such as the presence of pores, spherulites (rounded crystalline structures), or fibers, can be directly observed. researchgate.netresearchgate.net In polymer electrolytes, SEM images have revealed that preparation conditions can significantly influence surface morphology, affecting properties like porosity and the formation of crystalline versus amorphous regions.
Table 3: Illustrative SEM Morphological Findings for PEG-Containing Materials This table summarizes typical morphological features observed by SEM in materials containing PEG, demonstrating the technique's capabilities.
| Material System | Observed Morphology | Key Finding |
| TiO₂ spheres with PEG 20000 | Spherical particles | The polymer acts as a template or stabilizer during synthesis, influencing particle shape. researchgate.net |
| PEG 8000 microparticles (SFL) | Porous, interlacing strands | Polymer concentration during processing directly impacts the final particle morphology. researchgate.net |
| PVA/CMC/PEG nanofibers | Smooth, bead-free fibers | Increasing PEG concentration improved the morphology and uniformity of electrospun nanofibers. ekb.eg |
X-ray Diffraction Studies of Polyether Complexes
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystallographic structure of materials. researchpublish.com It is particularly useful for studying polyether complexes, where molecules like this compound can coordinate with metal cations. The ether oxygens of the polyether chain can wrap around a cation, forming a stable complex. This complexation often leads to significant changes in the material's structure, which can be detected by XRD.
When a polyether forms a complex with a salt, the resulting XRD pattern is typically different from the patterns of the individual components. The formation of new peaks or shifts in existing peaks indicates that a new crystalline phase has formed. icm.edu.pl Energy-dispersive X-ray diffraction studies on complexes between low molecular weight PEG and various metal salts have successfully determined the coordination geometry of the cations. acs.org For instance, it was found that cations like Mg²⁺ and Zn²⁺ adopt an octahedral coordination within the PEG matrix, with the polymer chain coordinating through specific oxygen atoms. acs.org Such structural information is vital for the design of polymer electrolytes, where ion coordination and transport are key to performance.
Table 4: Representative Crystallographic Data for Ethylene Glycol and its Complexes This table provides examples of crystallographic data obtained via diffraction studies on ethylene glycol and related polyether complexes to illustrate the output of XRD analysis.
| Compound / Complex | Crystal System | Space Group | Key Structural Feature |
| Anhydrous Ethylene Glycol (deuterated) | Orthorhombic | P2₁2₁2₁ | Characterized by the gauche conformation of the molecule. nih.gov |
| Ethylene Glycol Monohydrate (deuterated) | Monoclinic | P2₁/c | Water molecule is tetrahedrally coordinated with neighboring glycol molecules. nih.gov |
| Mg(II) in PEGM(400) | Not applicable (liquid) | Not applicable | Cation has an octahedral coordination with polymer oxygen atoms. acs.org |
| Cu(II) in PEGM(400) | Not applicable (liquid) | Not applicable | Displays a distorted octahedral coordination (Jahn-Teller effect). acs.org |
Reactivity and Degradation Mechanisms of 2,5,8,11,14,17,20,23,26 Nonaoxaheptacosane
Chemical Transformations of Acyclic Polyethers
Acyclic polyethers, such as polyethylene (B3416737) glycol (PEG), which shares the same repeating oxyethylene units as 2,5,8,11,14,17,20,23,26-nonaoxaheptacosane, undergo several key chemical transformations. These reactions primarily involve the cleavage of the ether bonds and oxidative processes.
Ethers are generally stable compounds but can be cleaved under strong acidic conditions. wikipedia.orgnumberanalytics.com The cleavage of the C-O bond in ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The process begins with the protonation of the ether oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
The subsequent step depends on the structure of the ether. For ethers with primary alkyl groups, the reaction proceeds via an S(_N)2 mechanism, where a nucleophile (the conjugate base of the acid) attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org In the case of ethers with tertiary alkyl, benzylic, or allylic groups, the cleavage tends to follow an S(_N)1 mechanism due to the stability of the resulting carbocation intermediate. libretexts.orglibretexts.org The reaction of this compound, which possesses primary alkyl groups, with a strong acid like HI would be expected to proceed through an S(_N)2 pathway, leading to the formation of alcohols and alkyl halides. If an excess of the acid is used, the alcohol products can be further converted to alkyl halides. libretexts.org
A patented process describes the cleavage of high molecular weight polyethylene glycol monoethers using a hydrolytic cleavage catalyst like alumina (B75360) at elevated temperatures in the presence of water to produce lower oligomeric products. google.com This process can be controlled to yield various products, including glycols and lower glycol monoethers. google.com
Table 1: Mechanisms of Acid-Catalyzed Ether Cleavage
| Ether Structure | Predominant Mechanism | Products |
|---|---|---|
| Primary Alkyl Ethers | S(_N)2 | Alcohol and Alkyl Halide |
| Tertiary Alkyl Ethers | S(_N)1 | Alcohol and Alkyl Halide |
| Aryl Alkyl Ethers | S(_N)2 on alkyl side | Phenol and Alkyl Halide |
Data sourced from multiple chemical principles resources. libretexts.orglibretexts.org
Acyclic polyethers are susceptible to oxidative degradation, particularly in the presence of oxygen, light, and heat. numberanalytics.comsigmaaldrich.com This process, known as autoxidation, is a free-radical chain reaction that leads to the formation of hydroperoxides, which can be unstable and potentially explosive upon concentration. libretexts.orgstanford.eduyale.edu The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen (the alpha-position), forming a carbon-centered radical. youtube.com This radical then reacts with molecular oxygen to form a peroxy radical. youtube.com The peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide. youtube.com
The degradation of polyethylene glycols (PEGs) upon heating in the presence of air is a well-documented example of this process. conservationphysics.org Studies on the thermal degradation of PEG have shown that random chain scission occurs, leading to the formation of lower molecular weight products, including formic esters. korea.ac.kr The presence of oxygen is crucial for this degradation pathway. researchgate.net The autoxidation of ethers is a significant concern for their long-term storage and handling, as the accumulation of peroxides can pose a safety hazard. stanford.eduyale.edu
The mechanism of oxidative degradation can be complex, and in the case of diethyl ether, has been shown to involve multiple reaction pathways, including the decomposition of the initial radical and isomerization of the peroxy radical. rsc.org
Table 2: Common Products of Polyethylene Glycol (PEG) Oxidative Degradation
| Product Type | Examples |
|---|---|
| Lower Molecular Weight PEGs | Ethylene (B1197577) glycol, Diethylene glycol |
| Aldehydes | Formaldehyde |
| Esters | Formic esters |
| Peroxides | Hydroperoxides |
Data compiled from studies on PEG degradation. korea.ac.krnih.gov
The reactivity of ethers towards oxidation is influenced by their molecular structure. numberanalytics.comdntb.gov.ua Theoretical and computational studies help to elucidate these structure-reactivity relationships. Factors such as steric hindrance around the ether oxygen and the electronic properties of the attached alkyl groups can affect the rate and pathway of oxidation. numberanalytics.comacs.org
For instance, the presence of bulky groups can sterically hinder the approach of radicals, potentially slowing down the initiation step of autoxidation. numberanalytics.com Conversely, the presence of electron-donating groups can stabilize radical intermediates, potentially increasing the rate of oxidation. The reactivity of methylene (B1212753) groups in the alpha-position to the ether oxygen is a key factor, with studies on polyether-based polymers showing that these sites are particularly susceptible to hydrogen abstraction. researchgate.net
Strategies for Modulating Polyether Reactivity via Structural Design
End-Group Modification
The terminal groups of a polyether chain play a crucial role in its stability. For instance, this compound is a polyethylene glycol (PEG) derivative with one hydroxyl end-group capped by a methyl ether. This methyl ether cap enhances its stability compared to a PEG diol of equivalent length by preventing the oxidation of that terminal alcohol. atamanchemicals.comsigmaaldrich.com The remaining terminal hydroxyl group, however, can still be a site for initiation of degradation.
The nature of the end-group can be intentionally modified to either enhance or decrease stability. For example, functionalizing the end hydroxyl groups with moieties like acrylates or methacrylates can create photopolymerizable macromonomers. nih.gov The stability of the resulting cross-linked network is then influenced by the chemistry of these end-groups. nih.gov Studies on PEG-co-poly(glycolic acid) hydrogels have shown that varying the end-groups among diacrylates, dimethacrylates, and urethane (B1682113) dimethacrylates significantly alters the mechanical, swelling, and degradation properties of the resulting gels. nih.gov
Backbone Alteration
Modifying the polyether backbone is another powerful strategy to control reactivity. The ether linkages in the backbone are susceptible to both oxidative and hydrolytic cleavage. The introduction of different monomer units into the polymer chain can influence this susceptibility. For instance, incorporating more hydrophobic segments into the backbone can reduce water absorption and thus decrease the rate of hydrolysis. andersondevelopment.com Conversely, introducing ester linkages into the polyether backbone, creating poly(ether-ester)s, can introduce hydrolytically labile points, leading to more controlled degradation.
Research on bio-based poly(ether-urethanes) has shown that modifications to the hard segments can impact thermal stability. nih.gov While ether groups are generally more resistant to hydrolysis than ester groups, they can still undergo cleavage under harsh conditions like high temperatures in an aqueous environment. nih.gov The incorporation of polydimethylsiloxane (B3030410) (PDMS) into a polyether urethane structure has been shown to alter the primary degradation mechanism from urethane hydrolysis to another, as yet unidentified, reaction pathway. acs.orgumn.eduacs.org
Introduction of Functional Side Chains
Attaching functional groups to the side of the polyether chain offers a versatile method for tuning reactivity. These side chains can influence the polymer's solubility, hydrophilicity, and susceptibility to specific degradation triggers. For example, introducing cationic side-chains can lead to polymers that degrade in response to pH changes. nih.gov The degradation of the side-chains can then trigger the destabilization of larger structures, such as polyplexes for gene delivery. nih.gov
The length and chemical nature of these side chains are critical. In a study on poly(terphenyl piperidinium) membranes, grafting alkyl side chains of varying lengths was found to affect the material's chemical stability, with longer chains sometimes providing more protection against degradation. rsc.org Conversely, the introduction of specific directing groups onto the side chains of robust poly(aryl ethers) has been shown to enable their selective degradation by transition metal catalysts, offering a pathway for chemical recyclability of otherwise stable polymers. nih.govresearchgate.net
The following table summarizes research findings on how different structural modifications can modulate the reactivity and degradation of polyethers:
| Structural Modification | Polymer System | Effect on Reactivity/Degradation | Research Finding Summary |
| End-Group Chemistry | Poly(ethylene glycol)-co-poly(glycolic acid) hydrogels | Altered mechanical, swelling, and degradation properties. | Varying end-groups (diacrylate, dimethacrylate, urethane dimethacrylate) significantly changed the macroscopic structure and stability of the hydrogels. nih.gov |
| End-Group Chemistry | Poly(ethylene glycol) methyl ether (mPEG) | Enhanced thermal stability compared to PEG diol. | The methyl ether cap prevents oxidation at one terminus, increasing overall stability. atamanchemicals.comsigmaaldrich.com |
| Backbone Composition | Poly(ether-urethane)s with Polydimethylsiloxane (PDMS) | Changed the primary degradation pathway. | Incorporation of PDMS shifted degradation from urethane hydrolysis to a different mechanism. acs.orgumn.eduacs.org |
| Backbone Composition | Bio-based Poly(ether-urethane)s | Modified thermal stability and susceptibility to hydrolysis. | Altering the hard segments influenced the onset of thermal degradation and the rate of hydrolysis at elevated temperatures. nih.gov |
| Side-Chain Functionality | Cationic Helical Polypeptides | Modulated membrane activity and transfection efficiency. | The presence of guanidine (B92328) groups and the length of hydrophobic side chains significantly impacted the biological activity. nih.gov |
| Side-Chain Functionality | Poly(terphenyl piperidinium) with Alkyl Side Chains | Affected chemical stability and acid doping capacity. | Grafting alkyl side chains of varying lengths altered the resistance to chemical degradation and the ability to absorb phosphoric acid. rsc.org |
| Side-Chain Functionality | Poly(aryl ethers) with Directing Groups | Enabled controlled catalytic degradation. | The introduction of specific directing groups allowed for the selective cleavage of robust C-O bonds in the polymer backbone. nih.govresearchgate.net |
Supramolecular Chemistry and Host Guest Interactions of 2,5,8,11,14,17,20,23,26 Nonaoxaheptacosane
Complexation with Metal Cations by Acyclic Polyethers
Acyclic polyethers, like 2,5,8,11,14,17,20,23,26-nonaoxaheptacosane, have demonstrated significant capabilities in complexing metal cations. nih.gov The oxygen atoms within the ether chain, with their lone pairs of electrons, can act as Lewis bases to coordinate with metal ions. sid.ir This ability to bind cations is a cornerstone of their application in areas such as phase transfer catalysis and metal ion separation. tdl.org
The chelation of metal cations by acyclic polyethers involves the cooperative binding of multiple donor oxygen atoms from the polyether chain to a single metal ion. This process is facilitated by the flexibility of the open chain, which allows the molecule to adopt a specific three-dimensional conformation to maximize the coordination with the guest cation.
Research has shown that for an acyclic polyether to effectively complex a metal ion, the ethereal linkage must have a suitable length to wrap around the cation in a pseudocyclic or helical fashion. nih.govnih.gov This wrapping positions the ether oxygen atoms to form a coordination sphere around the metal ion, mimicking the behavior of cyclic crown ethers. nih.gov The resulting coordination geometry is crucial for the stability of the complex and can be influenced by factors such as the size of the cation and the length of the polyether chain. nih.gov For instance, polyether-based polyurethanes are thought to adopt helical conformations to surround complexed cations. nih.gov The end groups of the polyether chain can also participate in coordination; for example, the complexation of lead ions by an acyclic polyether diamide (B1670390) involves the amide oxygens in the coordination sphere. nih.gov
While cyclic polyethers often benefit from the "macrocyclic effect," leading to high complex stability, acyclic analogues can achieve high selectivity through conformational organization. researchgate.net Studies comparing surface-confined acyclic polyethers (podands) with their cyclic crown ether counterparts have found that the podands can exhibit even higher ion binding selectivity. pnas.org This enhanced selectivity in acyclic systems is attributed to the formation of specific ion recognition domains. pnas.org For example, certain acyclic polyethers with dicarboxylic acid end groups show excellent selectivity for the calcium ion over other alkaline earth metals. acs.orgkorea.ac.kr Conversely, other systems have been designed to selectively bind potassium or lead ions. nih.govpnas.org The choice between an acyclic and cyclic polyether for a specific application often involves a trade-off between the preorganized structure of the cyclic host and the conformational flexibility and potentially higher selectivity of the acyclic host. researchgate.netpnas.org
Table 1: Comparison of Cation Selectivity in Polyether Systems
| Polyether Type | Guest Cation | Key Structural Feature | Observed Selectivity | Source |
|---|---|---|---|---|
| Acyclic Polyether Dicarboxylic Acid | Calcium (Ca²⁺) | Carboxylic acid end groups | High selectivity for Ca²⁺ over other alkaline earth metals | acs.orgkorea.ac.kr |
| Acyclic Polyether Diamide | Lead (Pb²⁺) | Lipophilic amide end groups | Strong selectivity for Pb²⁺ | nih.gov |
| Surface-Confined Acyclic Polyether | Potassium (K⁺) | Ethylene (B1197577) glycol arms | Selective detection of K⁺ when imprinted during SAM formation | pnas.org |
| Cyclic Crown Ethers | Varies | Preorganized macrocyclic ring | Generally high stability, but can have lower selectivity than specific acyclic podands | researchgate.netpnas.org |
Determining the stoichiometry of metal-polyether complexes is essential for understanding their structure and stability. libretexts.orgresearchgate.net The method of continuous variation is a common experimental approach where solutions of the metal ion and the ligand are mixed in varying ratios while keeping the total molar quantity constant. libretexts.org The maximum formation of the complex, often monitored by absorption spectroscopy, indicates the correct stoichiometric ratio. libretexts.org Techniques like mass spectrometry are also employed to determine the stoichiometry of the resulting complexes. researchgate.netwiley.com
The thermodynamics of binding can be investigated using methods such as titration calorimetry, which provides data on the enthalpy (ΔH) and entropy (ΔS) of complexation. nih.gov These parameters offer insight into the driving forces of the host-guest interaction. For instance, studies on acyclic polyethers with aromatic donor end groups have delved into the thermodynamics and kinetics of alkali metal ion complex formation. acs.org The stability of these complexes is influenced by both the enthalpic gains from coordination and the entropic costs of organizing the flexible polyether chain around the cation.
Table 2: Methods for Studying Polyether-Cation Complexation
| Parameter | Experimental Method | Information Obtained | Source |
|---|---|---|---|
| Stoichiometry | Method of Continuous Variation (Job's Plot) | Mole ratio of ligand to metal in the complex (e.g., 1:1, 2:1) | libretexts.org |
| Mass Spectrometry (e.g., ESI-MS) | Confirms the mass of the complex, revealing the number of ligand and metal units | researchgate.netwiley.com | |
| Thermodynamics | Titration Calorimetry | Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of binding | nih.gov |
| Binding Affinity | Spectroscopic Titrations (UV-Vis, Fluorescence) | Association constant (Kₐ) or dissociation constant (K₋) | nih.gov |
Interactions with Neutral Molecules and Anions
Beyond metal cations, acyclic polyethers like this compound can participate in host-guest interactions with neutral molecules and, in some contexts, anions. These interactions are typically mediated by weaker non-covalent forces.
Hydrogen bonds are a critical driving force in the formation and stabilization of many supramolecular host-guest systems. nih.govrsc.orgdeepdyve.com In the context of polyethers, the ether oxygen atoms can act as hydrogen bond acceptors. This is evident in the crystal structure of pentaglyme (an analogue of 18-crown-6), where water molecules are bound to ethereal oxygen atoms through hydrogen bonds. researchgate.net
These interactions are fundamental to the complexation of ammonium (B1175870) ions and other protonated species by polyethers. nih.gov The strength of these hydrogen bonds can significantly affect the stability of the resulting complex. nih.govrsc.org Weak intermolecular forces, such as van der Waals interactions and hydrophobic effects, also play a profound role, particularly in the binding of neutral organic molecules within a host cavity. wikipedia.orgrsc.org The synergistic effect of hydrogen bonding and hydrophobic interactions can lead to highly stable host-guest complexes in aqueous solutions. rsc.org Molecular recognition, the ability of a host to selectively bind a specific guest, often relies on a precise combination of these various non-covalent interactions. youtube.com
The formation of an inclusion complex occurs when a "guest" molecule fits into a cavity of a "host" molecule. wikipedia.orgnih.gov While often associated with hosts having pre-formed cavities like cyclodextrins, flexible acyclic molecules can also form inclusion-type structures by wrapping around a guest. nih.govnih.govmdpi.com This process of selective binding is known as molecular recognition. youtube.comnih.govresearchgate.net
For an acyclic polyether, molecular recognition of a neutral guest would involve the polyether chain adopting a conformation that creates a binding pocket complementary in size, shape, and chemical character to the guest molecule. rsc.org The binding is driven by the sum of weak interactions, including hydrogen bonds and van der Waals forces, between the host and guest. wikipedia.orgrsc.org For example, studies with endo-functionalized molecular tubes show that the host can change its shape upon guest insertion and that the stability of the complex is governed by a synergy of hydrophobic and hydrogen bonding interactions. rsc.org This demonstrates the principle that even flexible, acyclic-type hosts can achieve significant recognition and form stable inclusion complexes with suitable guest molecules. rsc.org
Advanced Concepts in Acyclic Polyether Supramolecular Assemblies
The field of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, has seen significant advancements in the utilization of acyclic polyethers. These linear molecules, characterized by their repeating ether units, offer a flexible and dynamic platform for the construction of complex, non-covalently bonded architectures. Among these, derivatives of this compound, a monodisperse oligo(ethylene glycol) (OEG) derivative, are of particular interest due to their precise length and defined chemical properties, which allow for a high degree of control over supramolecular assembly.
Self-Assembly Principles and Controlled Aggregation of Nonaoxaheptacosane Derivatives
The self-assembly of nonaoxaheptacosane derivatives is primarily governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces. The flexible ethylene glycol backbone allows the molecule to adopt various conformations, facilitating its participation in host-guest interactions and self-aggregation phenomena.
A key strategy for controlling the aggregation of these acyclic polyethers involves the chemical modification of their terminal hydroxyl groups. By introducing specific functional moieties at the ends of the nonaoxaheptacosane chain, it is possible to direct the self-assembly process with high precision. For instance, the incorporation of hydrogen-bonding units can lead to the formation of well-defined supramolecular polymers. mdpi.com The nature of these end-groups, whether they participate in homocomplementary (self-association) or heterocomplementary (association with a different partner) interactions, significantly influences the morphology and dynamic properties of the resulting assemblies. mdpi.com
Amphiphilic derivatives of oligo(ethylene glycol), such as those based on a nonaoxaheptacosane backbone, can self-assemble in aqueous environments to form various nanostructures, including micelles and vesicles. rsc.org This behavior is driven by the segregation of hydrophobic and hydrophilic segments of the molecules. For example, by attaching hydrophobic alkyl chains to the hydrophilic polyether backbone, researchers have created amphiphilic homopolymers that readily form micelles in polar solvents. rsc.org The characteristics of these micelles, such as their size and stability, can be tuned by altering the length of the alkyl chains or the oligo(ethylene glycol) segment. rsc.org
The table below summarizes key parameters influencing the self-assembly of oligo(ethylene glycol) derivatives, which are directly applicable to nonaoxaheptacosane systems.
| Parameter | Influence on Self-Assembly | Resulting Structures |
| End-Group Functionality | Directs the assembly through specific interactions like hydrogen bonding. | Supramolecular polymers, fibrils, micelles. mdpi.com |
| Solvent Polarity | Drives the aggregation of amphiphilic derivatives. | Micelles, vesicles in polar solvents. rsc.org |
| Temperature | Can induce phase transitions and changes in aggregation state. | Thermoresponsive nanogels and micelles. mdpi.com |
| Concentration | Affects the equilibrium between monomers and aggregated species. | Can shift from unimer micelles to larger aggregates. nih.gov |
| Guest Molecules | Can template the formation of specific host-guest complexes. | Linear supramolecular polymers, inclusion complexes. nih.govnih.gov |
Detailed research findings have demonstrated that even subtle changes in the molecular structure of OEG derivatives can have a profound impact on their aggregation behavior. For example, copolymers of oligo(ethylene glycol) methacrylates can be engineered to self-assemble into nanoparticles, so-called mesoglobules, in response to temperature changes. mdpi.com The size of these nanostructures is dependent on factors such as the heating rate and the presence of salts in the aqueous medium. mdpi.com
Design of Dynamic Supramolecular Systems
A hallmark of supramolecular chemistry is the dynamic and reversible nature of the non-covalent bonds, which allows for the creation of systems that can respond to external stimuli. Derivatives of this compound are excellent building blocks for such dynamic systems due to the inherent flexibility of the polyether chain and the potential for introducing responsive functional groups.
One approach to designing dynamic systems is through the use of dynamic covalent chemistry. This involves the formation of covalent bonds that are reversible under specific conditions. For example, hydrogels with dynamic properties have been created using four-armed star poly(ethylene glycol)s functionalized with groups that form reversible hydrazone cross-links. acs.orgresearchgate.net These materials exhibit properties such as self-healing and their formation can be controlled by pH. acs.orgresearchgate.net This principle can be extended to linear nonaoxaheptacosane derivatives by functionalizing their termini with appropriate reactive groups.
Furthermore, host-guest chemistry provides a powerful tool for constructing dynamic supramolecular assemblies. The polyether chain of nonaoxaheptacosane can act as a host for certain guest molecules, or it can be functionalized with host moieties. For instance, linear supramolecular polymers have been formed in water through the host-guest assembly of specific dyes with cucurbit[n]uril hosts. nih.gov The polyether chain can also be designed to interact with specific ions. It has been shown that poly(ethylene glycol) can capture hydronium ions in water, effectively becoming a supra-polyelectrolyte. acs.org
The responsiveness of these dynamic systems can be engineered by incorporating stimuli-responsive units. For example, pH-responsive anchoring systems have been developed where a hydrophobic anchor is reversibly inserted into a poly(ethylene glycol) corona based on the protonation state of a linked pH-sensing group. nih.gov This allows for the controlled loading and unloading of molecules from the supramolecular assembly in response to changes in environmental pH. nih.gov
The table below provides examples of functional groups that can be incorporated into nonaoxaheptacosane derivatives to create dynamic supramolecular systems.
| Functional Group | Stimulus | Dynamic Behavior | Application |
| Benzaldehyde/Acylhydrazide | pH | Reversible hydrazone bond formation/cleavage | Self-healing hydrogels. acs.orgresearchgate.net |
| Pyrene with pH-sensor | pH | Reversible anchoring to PEG corona | Stimuli-responsive release systems. nih.gov |
| Thymine/Diamino-triazine | Temperature/Concentration | Reversible hydrogen bond formation | Supramolecular polymers with tunable mechanics. mdpi.com |
| Azobenzene | Light | Photoisomerization leading to conformational changes | Photo-switchable assemblies. |
| Ferrocene | Redox potential | Reversible oxidation/reduction | Redox-controlled host-guest interactions. |
By strategically combining these principles of self-assembly and dynamic chemistry, researchers can design sophisticated supramolecular systems based on this compound derivatives with tailored properties and functions for a variety of applications in materials science and nanotechnology.
Advanced Applications of 2,5,8,11,14,17,20,23,26 Nonaoxaheptacosane and Oligoethers in Materials Science and Chemical Systems
Polyether-Based Materials for Ion Complexation and Transport
The electron-rich oxygen atoms along the backbone of oligoethers like 2,5,8,11,14,17,20,23,26-nonaoxaheptacosane serve as binding sites for various cations. This characteristic is harnessed to create materials capable of selectively recognizing, separating, and transporting ions, which is fundamental to technologies in sensing, environmental remediation, and energy storage.
Development of Ion-Selective Sensors and Electrodes
Ion-selective electrodes (ISEs) are sensors that convert the activity of a specific ion in a solution into an electrical potential. wikipedia.org The core component of an ISE is a selective membrane that preferentially interacts with the target analyte ion. libretexts.org Oligoethers and other polyethers are excellent candidates for use as ionophores—the active molecules within these membranes responsible for selective ion binding. libretexts.org
A strategy for creating robust ISEs involves incorporating microsphere-immobilized ionophores into plasticized polymer membranes. nih.govresearchgate.net For instance, ethylene (B1197577) glycol-functionalized polystyrene microspheres have been used to develop a Caesium (Cs⁺)-selective electrode. nih.govresearchgate.net In this system, the ethylene glycol moieties act as the ionophore, complexing with Cs⁺ ions. The performance of such an electrode, when incorporated into a poly(vinyl chloride) (PVC) matrix with a plasticizer, demonstrates high sensitivity and selectivity for Cs⁺. nih.gov
The performance of these electrodes is quantifiable through several parameters, including their linear range, slope (how the potential changes with concentration, ideally close to the Nernstian value), and limit of detection. nih.gov The choice of plasticizer, such as 2-nitrophenyl octyl ether (NPOE), can significantly influence the electrode's response and selectivity over interfering ions like lithium (Li⁺) and sodium (Na⁺). nih.govresearchgate.net The principle of matching the ionophore's cavity size to the ion's diameter is key to this selectivity, similar to how crown ethers are used to detect specific alkali or heavy metal ions. wikipedia.orgrsc.org
Table 1: Performance of a Cs⁺-Selective Electrode Based on Ethylene Glycol-Functionalized Microspheres
| Parameter | Value | Reference |
|---|---|---|
| Ionophore | Ethylene Glycol-Functionalized Polystyrene Microspheres (P-EG) | nih.gov |
| Linear Range | 10⁻¹ to 10⁻⁵ M Cs⁺ | nih.gov |
| Slope | 55.4 mV/decade | nih.gov |
| Lower Detection Limit (log aCs) | -5.3 | nih.gov |
Engineering Polyethers for Metal Ion Separation and Environmental Remediation (e.g., Barium(II) Removal)
The selective binding capabilities of polyethers are crucial for separating specific metal ions from complex mixtures, a process vital for environmental remediation and resource recovery. By chemically grafting multi-donor ionophores onto a polymer resin, sensors and separation media can be fabricated. researchgate.net The flexible polymer chain of materials like chitosan, which contains hydroxyl and amino functional groups, allows it to adopt a suitable configuration for complexing with metal ions. mdpi.com Similarly, the polyether chain of this compound can be engineered to selectively bind specific cations.
The metal binding affinity and selectivity of these materials depend on the arrangement of donor atoms, which can form stable chelate rings with the target ion. rsc.org For divalent cations like Barium(II), the flexible oligoether chain can wrap around the ion, creating a stable complex. This principle allows for the design of polymer-based systems for the selective removal of Barium(II) from aqueous solutions. While specific studies on this compound for barium removal are not prevalent, the underlying chemistry of polyether-cation complexation provides a clear pathway for such applications. The process often involves using these polymers as extraction agents in liquid-liquid extraction or as the active component in solid-phase extraction columns.
Application in Polymer Electrolyte Membranes for Electrochemical Devices
Polymer electrolytes are a critical component in the development of safer, high-performance lithium-ion batteries. mdpi.com They consist of a polymer host, such as poly(ethylene oxide) (PEO), that dissolves lithium salts, enabling ion transport. rsc.org Oligoethers like this compound are essentially short-chain versions of PEO and are used as plasticizers or components in polymer electrolyte membranes to enhance ionic conductivity. researchgate.net
These electrolytes can be categorized as solid polymer electrolytes (SPEs) or gel polymer electrolytes (GPEs). rsc.orgoaepublish.com In SPEs, ion conduction occurs through the segmental motion of the polymer chains in the amorphous phase. researchgate.net The ethylene oxide (EO) units in the polyether backbone coordinate with lithium ions, facilitating their movement. tsinghua.edu.cn Introducing oligoethers as plasticizers can increase the amorphous content and chain mobility, thereby boosting ionic conductivity, especially at room temperature. researchgate.net
For example, a cross-linked polyethylene (B3416737) glycol-based resin (c-PEGR) has been developed for use in a gel electrolyte, achieving an ionic conductivity of 0.7 mS cm⁻¹ and enhancing the oxidative stability of the system to 4.36 V. tsinghua.edu.cn Another study synthesized novel oligoether plasticizers with nitrile or lithium sulfonamide terminal groups to improve the performance of PEO-based SPEs. researchgate.net The addition of these oligoethers significantly increased ionic conductivity, as detailed in the table below.
Table 2: Ionic Conductivity of PEO-Based Solid Polymer Electrolytes with Oligoether Plasticizers
| Electrolyte System | Temperature | Ionic Conductivity (S cm⁻¹) | Reference |
|---|---|---|---|
| 12:1 PEO-LiTFSI + 40 wt.% NOE | 312 K (39 °C) | 1.11 × 10⁻⁴ | researchgate.net |
| 12:1 PEO-LiTFSI + 10 wt.% LSA | Room Temperature | 5.08 × 10⁻⁵ | researchgate.net |
| 12:1 PEO-LiTFSI + 10 wt.% LSA | 312 K (39 °C) | 1.88 × 10⁻⁴ | researchgate.net |
| 14:1 PEO-LiTFSI + 10 wt.% LSA | 343 K (70 °C) | 1.01 × 10⁻³ | researchgate.net |
| c-PEGR Gel Electrolyte | Not Specified | 0.7 mS cm⁻¹ (7.0 x 10⁻⁴ S cm⁻¹) | tsinghua.edu.cn |
Integration into Functional Polymeric and Soft Matter Systems
The versatility of oligoethers allows for their incorporation into a wide range of soft matter systems, including surfactants, micelles, and hydrogels. By tuning their molecular architecture, materials with tailored properties for specific applications can be designed.
Amphiphilic Polyethers as Surfactants and Micellar Formulations
Amphiphilic molecules, or surfactants, contain both a hydrophilic (water-loving) and a hydrophobic (water-hating) part. cornell.eduyoutube.com This dual nature allows them to adsorb at interfaces and self-assemble into structures like micelles in solution. cornell.edu Oligoethers can be readily converted into amphiphiles by attaching a hydrophobic alkyl chain to the hydrophilic polyether backbone.
These oligo(ethylene glycol) surfactants are of great interest for various applications. acs.orgacs.org For example, they have been shown to enhance the permeability of liposomes (vesicles formed from a lipid bilayer) when exposed to ultrasound. acs.orgacs.org This effect can be useful for targeted drug delivery systems. The ethylene oxide headgroups of these surfactants can weaken the membrane, making it more susceptible to rupture under physical stimuli. acs.org The self-assembly of amphiphilic compounds is a versatile tool for constructing nanoscale carriers for various substances. nih.gov Depending on the balance between the hydrophilic and hydrophobic parts, different aggregate structures can form, from spherical micelles to bilayer vesicles. cornell.edu
Fabrication of Supramolecular Hydrogels and Viscosity-Modifying Agents
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.comyoutube.com Supramolecular hydrogels are a special class held together by non-covalent, dynamic interactions, such as host-guest complexes. rsc.orgrsc.org This dynamic nature gives them interesting properties like self-healing and stimulus-responsiveness. rsc.orgnih.gov
Polyethers are frequently used as building blocks for supramolecular hydrogels. nih.gov A common strategy involves using amphiphilic poly(ether urethane)s (PEUs) that can form host-guest complexes with cyclodextrins. nih.govnih.gov The hydrophobic segments of the polyether chain can thread into the cavity of α-cyclodextrin, creating physical cross-links that form the hydrogel network. nih.gov These hydrogels can exhibit remarkably fast gelation times and possess self-healing capabilities, where mechanical properties can be recovered after damage. nih.govnih.gov The fabrication of hydrogels can be achieved through various methods, including cross-linking via free radical polymerization or grafting techniques. nih.govtaylorfrancis.com Due to their ability to form extensive networks and interact with solvents, these polyether-based systems also function as effective viscosity-modifying agents in various formulations.
Design of Polyether Segments in Block Copolymers for Tunable Material Properties
The strategic design of polyether segments within block copolymers offers a powerful tool for tailoring material properties to specific applications. Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into a variety of nanostructures, and the characteristics of the polyether block play a crucial role in determining the final properties of the material. By carefully selecting the polyether's molecular weight, chain length, and chemical composition, researchers can fine-tune properties such as mechanical strength, elasticity, and thermal behavior.
The molecular weight and distribution of the polyether segments are also critical design parameters. In polyether-polyurethane block copolymers, a narrower distribution of hard segment lengths can lead to improved microphase separation, resulting in higher modulus and greater elongation at break. acs.org This is because well-defined segment lengths promote more ordered crystalline domains. acs.org The synthesis method can significantly influence this distribution, with multi-step methods offering better control over the final polymer architecture. acs.org
Furthermore, the type of polyether can be varied to achieve specific functionalities. For example, block copolymers composed of norbornene/higher α-olefin gradient segments have been synthesized, demonstrating that the mechanical properties, such as the strain at break, can be significantly improved by controlling the block length and the type of α-olefin used, without compromising the material's strength. rsc.org This opens up possibilities for their use in optical and medical fields. rsc.org
The table below summarizes the influence of polyether segment design on the properties of various block copolymers.
| Block Copolymer System | Polyether Segment Design Parameter | Resulting Tunable Property | Reference |
| Polyamide-Polyether | Type of polyamide hard segment (PA6 vs. PA12) | Water absorption and its effect on mechanical properties | tandfonline.com |
| Polyether-Polyurethane | Hard segment length distribution | Microphase separation, modulus, and elongation at break | acs.org |
| Norbornene/α-Olefin | Block length and type of α-olefin | Strain at break and mechanical strength | rsc.org |
| Poly(ether-ester) | Presence of poly(tetrahydrofuran) as flexible segment | Water absorption and thermal properties | nih.gov |
In poly(ether-ester) block copolymers, the incorporation of poly(tetrahydrofuran) (pTHF) as the flexible ether block significantly increases cold water absorption compared to the base polyesters. nih.gov This is attributed to the diffusion of water molecules into the free volume between the polymer chains. nih.gov Such tunable water absorption is a valuable property for applications where moisture interaction is a key factor.
The ability to create microphase-separated structures is another important aspect of block copolymer design. nih.gov For instance, diblock copolymers with oligoether and zwitterionic side-chains can form distinct phase-separated structures, which is beneficial for applications like solid polymer electrolytes in batteries. nih.gov The introduction of a zwitterionic block can improve electrochemical properties, such as oxidation stability. nih.govresearchgate.net
Biological and Biotechnological Interfacing of Polyethers
Polyethers, including this compound, and their derivatives have become increasingly important in the fields of biology and biotechnology. Their biocompatibility, hydrophilicity, and tunable properties make them ideal candidates for a variety of applications at the interface with biological systems.
Polyether Scaffolds in Biomaterial Development
Polyether-based scaffolds are extensively used in tissue engineering and regenerative medicine due to their ability to mimic the natural extracellular matrix (ECM) and support cell growth. frontiersin.orgutoronto.ca These scaffolds provide a temporary, three-dimensional structure that facilitates cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. frontiersin.org
One of the primary advantages of polyether scaffolds is their biocompatibility and biodegradability. numberanalytics.com Materials like polyether-urethane are designed to degrade in a controlled manner, with the degradation products being non-toxic. For example, studies on enzyme-induced degradation of thermoplastic polyether-urethane scaffolds have shown that even under extreme conditions, the release of potentially toxic compounds like methylene (B1212753) dianiline (MDA) remains below toxic levels. researchgate.net The processing method, such as injection molding versus hot pressing, can influence the degradation profile and the amount of byproducts released. researchgate.net
The physical and mechanical properties of polyether scaffolds can be tailored to match the requirements of the target tissue. nih.gov This includes adjusting the porosity, pore size, and mechanical stiffness of the scaffold. frontiersin.org For instance, techniques like electrospinning and 3D printing allow for the fabrication of scaffolds with complex and precise architectures. numberanalytics.com The mechanical properties of the scaffold can influence cell behavior and fate by activating different signaling pathways. nih.gov
The table below presents key characteristics of polyether scaffolds in biomaterial development.
| Scaffold Property | Importance in Biomaterial Development | Influencing Factors | Reference |
| Biocompatibility | Minimizes adverse reactions from the host tissue. | Polymer composition and purity. | frontiersin.orgnumberanalytics.com |
| Biodegradability | Allows for gradual replacement by new tissue; eliminates need for removal surgery. | Polymer structure, processing method. | numberanalytics.comresearchgate.net |
| Porosity and Pore Size | Facilitates nutrient and oxygen transport, and cell infiltration. | Fabrication technique (e.g., salt leaching, 3D printing). | frontiersin.orgnumberanalytics.com |
| Mechanical Properties | Provides structural support and influences cell behavior. | Polymer composition, crosslinking density. | nih.gov |
Furthermore, the surface chemistry of polyether scaffolds can be modified to enhance cell adhesion and other biological responses. utoronto.ca While synthetic polymers offer tunability, naturally derived polymers can provide unique compositional cues that stimulate specific cellular responses. utoronto.ca The choice between synthetic and natural polymers, or a combination of both, depends on the specific application and desired cellular interactions. utoronto.ca
Design Principles for Functional Molecules in Chemical Biology (e.g., Conformational Hinges)
The design of functional molecules that can switch between different conformational states is a key area of research in chemical biology. These molecular "switches" or "hinges" are inspired by natural proteins that change their shape in response to environmental stimuli, thereby transducing biochemical information. bakerlab.orgnih.gov Polyethers can play a role in the design of such molecules, for example, by acting as flexible linkers or "hinges" between different functional domains. nih.gov
The fundamental principle behind a conformational hinge is the creation of a molecule with two distinct, stable energy minima corresponding to two different structural states. bakerlab.org The transition between these states can be triggered by an external stimulus, such as the binding of a ligand. bakerlab.orgnih.gov This conformational change can then lead to a specific output, such as the activation of an enzyme or the binding to another molecule. nih.gov
Computational design plays a crucial role in developing these functional molecules. nih.gov Researchers can design proteins that switch between two well-defined conformations. bakerlab.org The design process involves creating two distinct states and then designing a single amino acid sequence that is compatible with both conformations. bakerlab.org This approach allows for large-scale structural changes without the need for global unfolding of the molecule. bakerlab.org
The table below outlines the key design principles for functional molecules with conformational hinges.
| Design Principle | Description | Desired Outcome | Reference |
| Two-State Design | Sculpting an energy landscape with two distinct, stable conformational states. | A molecule that can switch between two well-defined structures. | bakerlab.orgnih.gov |
| Stimulus Responsiveness | Coupling the conformational change to an external input (e.g., ligand binding). | Control over the conformational state of the molecule. | bakerlab.orgnih.gov |
| Functional Output | Linking the conformational change to a specific biological or chemical action. | Creation of a molecular switch with a defined function. | nih.gov |
| Computational Modeling | Utilizing computational methods to design and predict the behavior of the molecule. | Accurate design of molecules with desired properties. | nih.gov |
An example of this design concept is the creation of "hinge" proteins that exist in one state in the absence of a ligand and switch to a second state upon ligand binding. bakerlab.org X-ray crystallography and other analytical techniques have confirmed that these designed proteins can switch between two distinct and accurately designed states. bakerlab.org This approach has been used to create protein-peptide pairs with a wide range of structural diversity. nih.gov
In the context of materials science, polyether linkers can be used in the design of photosensitive polymer templates for molecular nanofabrication. nih.gov These templates can self-assemble with other molecular components, and the flexibility of the polyether "hinge" can influence the binding entropy and melting temperature of the resulting polymer. nih.gov This demonstrates the versatility of polyether structures in the design of dynamic and functional molecular systems.
Development of Polyether-Based Nanocarriers for Targeted Delivery Systems
Polyether-based nanocarriers have emerged as a promising platform for the targeted delivery of therapeutic agents, such as drugs and genes, particularly in cancer therapy. nih.govnih.govdovepress.com These nanoscale delivery systems can encapsulate therapeutic payloads, protect them from degradation in the bloodstream, and deliver them specifically to the target site, thereby enhancing therapeutic efficacy and reducing side effects. nih.govdovepress.com
A variety of nanocarrier systems have been developed, including polymeric nanoparticles, liposomes, and dendrimers. nih.govpexacy.com Polymeric nanoparticles made from biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA) and polycaprolactone (B3415563) (PCL) have been extensively investigated. nih.gov The surface of these nanoparticles can be modified with polyethers like polyethylene glycol (PEG) to improve their stability and circulation time in the body. nih.gov
The design of these nanocarriers involves several key considerations to achieve effective targeted delivery. The table below summarizes these design principles.
| Design Principle | Description | Benefit in Targeted Delivery | Reference |
| Biocompatibility and Biodegradability | The carrier material should not elicit an immune response and should degrade into non-toxic products. | Reduces toxicity and allows for safe clearance from the body. | nih.govnih.gov |
| Drug Encapsulation and Release | The carrier must efficiently load the therapeutic agent and release it in a controlled manner at the target site. | Protects the drug from premature degradation and ensures sustained therapeutic effect. | nih.govdovepress.com |
| Targeting Moiety | The surface of the nanocarrier can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. | Increases the accumulation of the drug at the disease site, enhancing efficacy and reducing off-target effects. | dovepress.com |
| Stealth Properties | Modification with hydrophilic polymers like PEG creates a "stealth" shield that helps the nanocarrier evade the immune system. | Prolongs the circulation time of the nanocarrier, increasing the probability of reaching the target. | nih.gov |
For example, PEG-PCL nanoparticles have been shown to be safe and effective for delivering hydrophobic drugs to tumors. nih.gov Similarly, polyetherimides (PEI) can be used to form nanoparticles that deliver nucleic acids for gene therapy. nih.gov The choice of polymer and the design of the nanocarrier can be tailored to the specific drug and the disease being treated. nih.gov For instance, pH-responsive linkers can be incorporated to trigger drug release in the acidic microenvironment of a tumor. nih.gov
Furthermore, nanocarriers can be designed to overcome multidrug resistance in cancer cells by increasing the intracellular concentration of the drug. nih.gov By engineering the nanocarrier to be taken up by cells through specific pathways, it is possible to bypass the mechanisms that cancer cells use to pump out drugs. nih.gov
Q & A
Basic Question: What are the key experimental methodologies for characterizing the molecular structure of 2,5,8,11,14,17,20,23,26-Nonaoxaheptacosane?
Methodological Answer:
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify ether oxygen positions and alkyl chain conformation. Mass spectrometry (MS) is critical for confirming molecular weight (e.g., ESI-MS or MALDI-TOF). X-ray crystallography may be used if crystalline samples are obtainable. Purity analysis via high-performance liquid chromatography (HPLC) or gas chromatography (GC) is essential to validate synthetic yields, as impurities in polyether compounds can skew downstream applications .
Advanced Question: How can researchers optimize the synthesis of this compound to minimize side products like incomplete etherification?
Methodological Answer:
Synthetic optimization requires factorial design experiments (e.g., varying reaction temperature, catalyst concentration, and solvent polarity) to isolate critical variables. For example, using phase-transfer catalysts (e.g., crown ethers) under anhydrous conditions can enhance regioselectivity. Advanced techniques like real-time reaction monitoring via in-situ FTIR or Raman spectroscopy allow rapid adjustment of reaction parameters. Computational modeling (e.g., density functional theory) can predict intermediate stability and guide catalyst selection .
Basic Question: What are the primary challenges in establishing structure-property relationships for polyether compounds like this compound?
Methodological Answer:
Key challenges include correlating ether oxygen spacing with solubility, thermal stability, and aggregation behavior. Systematic studies using differential scanning calorimetry (DSC) for phase transitions and dynamic light scattering (DLS) for aggregation analysis are recommended. Comparative studies with shorter-chain analogs (e.g., trioxanes) can isolate the impact of chain length .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different solvent systems?
Methodological Answer:
Contradictions arise from solvent-induced conformational changes. Use multi-solvent NMR titration experiments to map solvent-solute interactions. Molecular dynamics simulations (e.g., GROMACS) can model solvation effects on ether chain flexibility. Cross-validate findings with vibrational spectroscopy (FTIR) to detect solvent-dependent hydrogen bonding .
Advanced Question: What methodological frameworks are suitable for assessing the environmental impact of this compound in aquatic systems?
Methodological Answer:
Adopt the OECD 301F biodegradation test to evaluate aerobic degradation. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) should be paired with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. High-resolution mass spectrometry (HRMS) can track degradation metabolites in simulated ecosystems .
Advanced Question: How can theoretical frameworks like supramolecular chemistry guide the design of experiments involving this compound as a host molecule?
Methodological Answer:
Apply host-guest interaction theories (e.g., lock-and-key vs. induced-fit models) to design binding assays. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Computational docking (e.g., AutoDock Vina) predicts preferential binding sites on the polyether chain. Cross-link experimental data with molecular orbital theory to explain selectivity .
Advanced Question: What interdisciplinary approaches are effective for studying this compound in nanotechnology applications?
Methodological Answer:
Combine synthetic chemistry with materials science:
- Self-assembly studies: Use atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) to analyze micelle or vesicle formation.
- Interfacial properties: Langmuir-Blodgett trough experiments measure surface pressure-area isotherms.
- Hybrid systems: Integrate with AI-driven simulations (e.g., COMSOL Multiphysics) to model interactions with nanoparticles or polymers .
Basic Question: How can researchers address reproducibility issues in synthesizing this compound across different laboratories?
Methodological Answer:
Standardize protocols using controlled inert atmospheres (argon/glovebox) and rigorously dried solvents. Document batch-specific variables (e.g., starting material purity, stirring rates). Interlaboratory validation via round-robin testing ensures consistency. Publish detailed spectral libraries and crystal structure data (if available) in open-access repositories .
Advanced Question: What computational tools are recommended for modeling the thermodynamic stability of this compound under varying pH conditions?
Methodological Answer:
Use molecular dynamics (MD) software (e.g., NAMD or LAMMPS) with explicit solvent models to simulate protonation states. Density functional theory (DFT) calculations (e.g., Gaussian 16) predict pKa values of ether oxygens. Validate predictions with potentiometric titrations and in-situ pH-dependent NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
